N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a unique combination of adamantane, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Adamantane Derivative: Starting with adamantane, functionalization can be achieved through halogenation or other electrophilic substitution reactions.
Thiophene Functionalization: Thiophene can be functionalized through various methods such as lithiation followed by electrophilic substitution.
Piperidine Derivative Synthesis: Piperidine derivatives can be synthesized through nucleophilic substitution reactions or reductive amination.
Coupling Reactions: The final step involves coupling the adamantane, thiophene, and piperidine derivatives using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LAH) or borane complexes are common reducing agents.
Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety could enhance lipophilicity, aiding in membrane permeability, while the thiophene and piperidine rings might contribute to specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-((1R,3s)-adamantan-1-yl)-4-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl ring instead of thiophene.
N-((1R,3s)-adamantan-1-yl)-4-(pyridin-2-yl)piperidine-1-carboxamide: Contains a pyridine ring instead of thiophene.
Uniqueness
N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or pyridine analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.
Properties
IUPAC Name |
N-(1-adamantyl)-4-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c23-19(22-5-3-17(4-6-22)18-2-1-7-24-18)21-20-11-14-8-15(12-20)10-16(9-14)13-20/h1-2,7,14-17H,3-6,8-13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKAVVVLRRQPJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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